molecular formula C19H21FN6O B2500075 1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921150-84-7

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2500075
CAS RN: 921150-84-7
M. Wt: 368.416
InChI Key: XXSFMRBGHYZFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a tert-butyl group, a phenyl group, a tetrazol group, and a urea group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is an aromatic ring that can participate in π-π interactions and influence the compound’s physical properties. The tetrazol group is a heterocyclic ring containing four nitrogen atoms, which can act as a bioisostere for the carboxylic acid group in drug design. The urea group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the tert-butyl group, which is bulky and can cause steric hindrance . The phenyl and tetrazol groups are planar, which could lead to stacking interactions. The urea group can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tert-butyl group is relatively unreactive, while the phenyl group can undergo electrophilic aromatic substitution reactions. The tetrazol group can act as a weak acid, and the urea group can participate in reactions involving the carbonyl group or the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the phenyl and tetrazol groups could contribute to its aromaticity and polarity. The urea group could allow the compound to form hydrogen bonds, influencing its solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The tetrazol group can mimic the carboxylic acid group, allowing the compound to interact with biological targets that recognize carboxylic acids. The phenyl group can participate in hydrophobic interactions, and the urea group can form hydrogen bonds .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential applications in drug design. The synthesis could also be optimized to improve the yield and selectivity .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFMRBGHYZFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

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